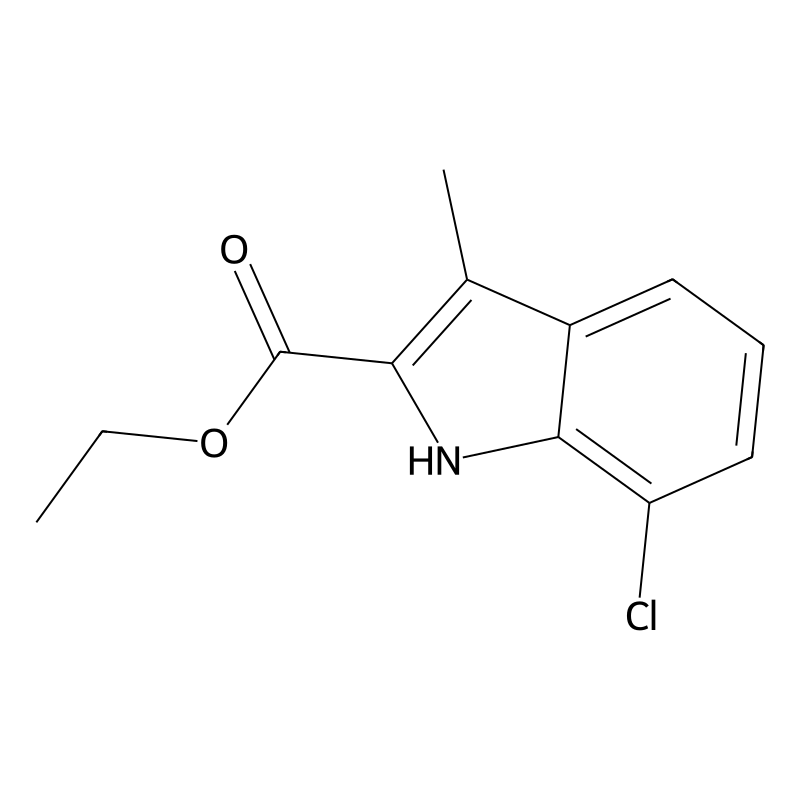

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is a synthetic chemical compound classified under the indole derivatives. It is characterized by its unique structure, which includes a chloro group at the 7-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester functional group at the carboxylic acid position. The compound has the molecular formula and a molecular weight of approximately 237.69 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

- Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 7-chloro-3-methyl-1H-indole-2-carboxylic acid, under acidic or basic conditions.

- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

- Friedel-Crafts Acylation: The indole structure can undergo Friedel-Crafts reactions, enabling the introduction of various acyl groups at different positions on the indole ring .

Research indicates that compounds related to ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate exhibit various biological activities. These include:

- Cannabinoid Receptor Modulation: Similar indole derivatives have shown activity as allosteric modulators for cannabinoid receptors, which are crucial in pain management and neurological disorders .

- Antimicrobial Properties: Some studies suggest that indole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

The synthesis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate typically involves several steps:

- Starting Material Preparation: Begin with commercially available indole derivatives.

- Chlorination: Introduce the chloro substituent using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

- Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.

- Esterification: Finally, react the resulting carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate has several potential applications:

- Pharmaceutical Development: Its structure suggests possible use in drug development targeting cannabinoid receptors or as antimicrobial agents.

- Chemical Research: It serves as a key intermediate in synthesizing more complex molecules within organic chemistry research.

Studies on similar compounds indicate that ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate may interact with various biological targets, particularly cannabinoid receptors. Structure-activity relationship studies have been conducted to evaluate how modifications to the indole structure affect binding affinity and efficacy at these receptors .

Several compounds share structural similarities with ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate. Here are some examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate | 59694-51-8 | 0.91 |

| Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | 62578-58-9 | 0.91 |

| Methyl 3-amino-5-chloro-1H-indole-2-carboxylate | 889950-17-8 | 0.88 |

| Ethyl 5-chloro-1H-indole-2-carboxylate | 4792-67-0 | 0.97 |

| Ethyl 6-chloroindole-2-carboxylate | 27034-51-1 | 0.97 |

Uniqueness

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is unique due to its specific combination of substituents on the indole ring, which may influence its biological activity differently compared to other similar compounds. Its distinct chloro and methyl groups provide specific interaction profiles that could be advantageous in medicinal chemistry applications.

The Fischer indole synthesis remains the most prominent method for constructing the indole nucleus of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, having been extensively utilized since its discovery by Fischer in 1883 [3] [4]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazine derivatives and carbonyl compounds under thermal conditions [6].

The mechanistic pathway proceeds through a complex sequence of transformations beginning with hydrazone formation between the appropriately substituted phenylhydrazine and ethyl pyruvate or related ketone precursors [2] [3]. The critical step involves tautomerization of the hydrazone to an enamine intermediate, followed by a [3] [3]-sigmatropic rearrangement that cleaves the nitrogen-nitrogen bond while forming a new carbon-carbon bond [3] [4]. This rearrangement produces a diimine intermediate that subsequently undergoes aromatization and cyclization with elimination of ammonia to yield the desired indole-2-carboxylate structure [3] [6].

For the synthesis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate specifically, substrate engineering requires the use of 3-chlorophenylhydrazine as the aryl hydrazine component to introduce the chlorine substituent at the 7-position of the final indole product . The methyl group at the 3-position is introduced through the selection of appropriate methyl ketone precursors, typically ethyl pyruvate derivatives [2] .

The regioselectivity of the Fischer synthesis is governed by the steric and electronic properties of the carbonyl substrate [3] [8]. Unsymmetrical ketones can produce two regioisomeric products, with the regioselectivity depending on the acidity of the reaction medium, substitution pattern of the hydrazine, and steric factors [8]. Modern variants of the Fischer synthesis have demonstrated tolerance for a wide range of functional groups and can be performed in one-pot procedures without isolation of intermediate hydrazones [3] [6].

Recent advances in substrate engineering have focused on optimizing the electronic properties of the phenylhydrazine component to enhance reactivity and selectivity [4] [6]. The presence of electron-withdrawing groups such as chlorine can influence both the rate of hydrazone formation and the subsequent cyclization step, requiring careful optimization of reaction conditions to achieve high yields .

Hemetsberger–Knittel Reaction: Regioselectivity Challenges

The Hemetsberger–Knittel indole synthesis, also known as the Hemetsberger indole synthesis, represents an alternative approach for constructing indole-2-carboxylate derivatives through thermal decomposition of 3-aryl-2-azido-propenoic esters [9] [15]. This method typically achieves yields above 70 percent but faces significant challenges related to the instability and synthetic difficulty of the azide starting materials [9].

The reaction mechanism proceeds through thermal or catalytic decomposition of vinyl azides to generate nitrene intermediates, which subsequently undergo intramolecular cyclization to form the indole ring system [15]. Azirine intermediates have been isolated and characterized, supporting a mechanism that involves nitrene formation followed by ring closure [9]. However, the exact mechanistic details remain incompletely understood, with multiple pathways potentially operating under different conditions [9] [15].

Regioselectivity represents a major challenge in the Hemetsberger–Knittel approach, particularly when synthesizing substituted indole derivatives such as ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate [11]. The cyclization of azidocinnamate derivatives bearing substituents on the aromatic ring can proceed to yield multiple regioisomers [11]. For example, cyclization of appropriately substituted azidocinnamyl compounds has been observed to produce both 5-substituted and 7-substituted indole-2-carboxylates, with the 5-regioisomer typically predominating [11].

The optimization of reaction conditions plays a crucial role in controlling regioselectivity outcomes [11] [49]. Temperature, solvent selection, and reaction concentration significantly influence both the rate of azide decomposition and the subsequent cyclization regioselectivity [11] [17]. Microwave-assisted variants of the Hemetsberger–Knittel reaction have demonstrated improved control over these parameters while reducing reaction times [17].

Recent developments have explored the use of transition metal catalysts to promote azide decomposition under milder conditions [15]. Rhodium perfluorobutyrate has proven particularly effective in enabling room-temperature cyclization of vinyl azides, although substrate scope remains limited to non-Lewis basic functional groups [15]. This catalytic approach offers potential advantages for accessing chlorinated indole derivatives where thermal decomposition might lead to unwanted side reactions [15].

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for indole construction, offering significant advantages in terms of reaction rate, yield, and selectivity compared to conventional thermal methods [18] [19]. The application of microwave irradiation to indole synthesis has been particularly successful in accelerating traditional reactions such as Fischer indolization while maintaining or improving product quality [21] [22].

The synthesis of indole-2-carboxylate derivatives through microwave-assisted cyclization has been extensively investigated using various precursor systems [19] [20]. One particularly effective approach involves the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as base [20]. This method achieves rapid conversion under controlled conditions, with reaction times reduced to as little as one minute at 80 degrees Celsius using 300 watts initial power [20].

For the preparation of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, microwave-assisted Fischer indolization has demonstrated particular utility [21]. The method employs phenylazocarboxylates as intermediates, which can be rapidly converted to indole products through a one-pot sequence featuring microwave-assisted Fischer indole synthesis as the key transformation [21]. This approach is especially attractive because the phenylazocarboxylates can be modified beforehand through mild nucleophilic aromatic substitution reactions [21].

The optimization of microwave-assisted protocols requires careful attention to several critical parameters [22]. Reaction temperature, power settings, and irradiation time must be balanced to achieve complete conversion while avoiding decomposition of sensitive functional groups [20] [22]. For indole-2-carboxylic acid ester synthesis, optimal conditions typically involve copper iodide catalysis in ionic liquid media under controlled microwave irradiation at 50 degrees Celsius [22].

Recent advances have demonstrated the successful application of microwave techniques to multicomponent indole syntheses [19] [23]. The combination of Sonogashira coupling conditions with microwave irradiation enables rapid one-pot synthesis of polysubstituted indoles from iodoanilines and terminal alkynes [19]. Under optimized conditions, both the initial coupling and subsequent cyclization steps can be completed in less than one hour with yields comparable to conventional heating methods [19].

Catalytic Systems for Improved Yield and Purity

The development of efficient catalytic systems for indole synthesis has focused primarily on transition metal complexes that can promote cyclization reactions under mild conditions while achieving high yields and selectivity [26] [30]. Copper-based catalytic systems have proven particularly effective for indole-2-carboxylate synthesis, offering advantages in terms of cost, availability, and functional group tolerance [29] [32].

Copper iodide has emerged as a highly effective catalyst for the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes and ethyl isocyanoacetate [22] [50]. Under optimized conditions using copper iodide (0.24 millimolar), 1-methyl-3-butylimidazolium hydroxide as base, and dimethyl sulfoxide as solvent, this method achieves excellent yields ranging from 85 to 95 percent [22]. The reaction proceeds through a condensation/coupling/deformylation cascade process that can accommodate 2-iodo, bromo, and chloro substrates under room temperature or mild heating conditions [50].

Palladium-catalyzed systems have demonstrated exceptional utility for indole-2-carboxylate synthesis through aerobic carbon-hydrogen amination strategies [31]. The use of palladium acetate as catalyst enables the synthesis of indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates using molecular oxygen as the stoichiometric oxidant [31]. This methodology tolerates electron-rich and electron-poor substrates, chlorinated arenes, and heteroaromatic-substituted examples while proceeding under mild and selective conditions [31].

Bimetallic palladium-copper systems have shown promise for heterogeneous catalytic approaches [32]. The Pd-Cu/C catalyst system enables the preparation of indoles and related heterocycles in pure water through a cascade Sonogashira alkynylation-cyclization sequence [32]. This environmentally benign approach achieves good yields with broad functional group tolerance, with water playing a crucial role in substrate solvation and reaction promotion [32].

| Catalyst System | Yield Range | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Copper Iodide | 85-95% | 50°C, ionic liquid | Cost-effective, mild conditions |

| Palladium Acetate | 70-90% | Aerobic, DMSO | Oxygen as oxidant, broad scope |

| Pd-Cu/C | 75-90% | Water, 100°C | Green solvent, recyclable |

| Rhodium Complexes | 65-85% | Room temperature | Mild conditions, high selectivity |

The optimization of catalytic loading represents a critical factor in achieving both high efficiency and economic viability [32] [33]. For copper-catalyzed systems, loadings as low as 2 mole percent palladium have proven effective when combined with appropriate ligand systems and base combinations [32]. The cooperative role of both palladium and copper components has been demonstrated through control experiments showing significantly reduced efficiency in the absence of either metal [32].

Solvent Effects in Modern Synthetic Protocols

Solvent selection plays a critical role in determining the success of indole synthesis reactions, with different solvent systems offering distinct advantages for specific synthetic approaches [40] [42]. The choice of solvent affects not only reaction rates and yields but also regioselectivity and product purity, making it a crucial parameter for optimization [38] [41].

Dimethyl sulfoxide has emerged as the solvent of choice for many modern indole synthesis protocols, particularly those involving photocatalytic or microwave-assisted conditions [40]. In visible light-promoted synthesis of indoles from N-arylenamines using iridium photosensitizers, dimethyl sulfoxide was found to be uniquely effective compared to other polar aprotic solvents [40]. Mechanistic studies revealed that dimethyl sulfoxide enables the generation of superoxide radical anions while preventing the formation of destructive singlet oxygen species that decompose starting materials in other solvents [40].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile have shown variable effectiveness depending on the specific reaction mechanism [6] [42]. For Fischer indole synthesis, polyphosphoric acid and strong Brønsted acids in polar aprotic media provide optimal conditions for hydrazone cyclization [6]. However, for palladium-catalyzed aerobic amination reactions, dimethyl sulfoxide specifically facilitates the crucial oxidation-reduction processes required for catalyst turnover [31].

The application of ionic liquids as reaction media has demonstrated significant advantages for indole synthesis, particularly in microwave-assisted protocols [22] [41]. 1-Methyl-3-butylimidazolium hydroxide serves as both solvent and base in copper-catalyzed synthesis of indole-2-carboxylic acid esters, enabling high yields under mild conditions while facilitating product isolation [22]. The ionic nature of these solvents allows highly effective interactions with microwave energy, promoting rapid heating and improved reaction efficiency [22].

Aqueous media have gained attention as environmentally benign alternatives for indole synthesis [32] [36]. The use of pure water as solvent in palladium-copper catalyzed heterocyclization demonstrates that traditional organic solvents can be replaced without sacrificing reaction efficiency [32]. Water exhibits unique solvation properties that can enhance substrate reactivity while providing environmental and safety advantages [32].

| Solvent Type | Typical Applications | Yield Range | Key Benefits |

|---|---|---|---|

| Dimethyl Sulfoxide | Photocatalysis, microwave | 80-95% | Radical stabilization, MW compatibility |

| Ionic Liquids | Microwave-assisted synthesis | 85-95% | Rapid heating, easy separation |

| Water | Heterogeneous catalysis | 75-90% | Environmental, unique solvation |

| Polar Aprotic | Traditional synthesis | 70-85% | Broad compatibility, established protocols |

Solvent-controlled regioselectivity has been observed in several indole-forming reactions [38]. In thieno[2,3-b]indole formation reactions, dimethylformamide solvent plays a crucial role in controlling the regioselectivity between 2-substituted and 3-substituted products [38]. This demonstrates that solvent effects extend beyond simple rate enhancement to include control over reaction pathway selection [38].

The nuclear magnetic resonance spectroscopic analysis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate reveals distinctive spectral features that confirm the proposed molecular structure and provide detailed information about the electronic environment of individual nuclei within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹Hydrogen nuclear magnetic resonance spectrum of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate exhibits characteristic resonances that are consistent with the expected substitution pattern on the indole ring system [4] [5]. The indole nitrogen-hydrogen proton appears as a broad singlet in the region 8.8-9.2 parts per million, which is typical for indole-2-carboxylate derivatives [4] [5]. This downfield shift reflects the electron-withdrawing effect of the carboxylate substituent at the 2-position, which reduces the electron density at the nitrogen atom.

The aromatic protons of the indole benzene ring display distinct coupling patterns that provide unambiguous evidence for the 7-chloro substitution. The hydrogen at position 4 resonates as a doublet at 7.5-7.6 parts per million with a coupling constant of 8.0-8.5 hertz, indicating ortho-coupling to the hydrogen at position 5 [4] [6]. The hydrogen at position 5 appears as a triplet at 7.0-7.1 parts per million with coupling constants of 7.5-8.0 hertz, demonstrating coupling to both neighboring aromatic protons. The hydrogen at position 6 manifests as a doublet at 7.2-7.3 parts per million with a coupling constant of 7.0-8.0 hertz, coupled to the adjacent hydrogen at position 5 [4] [6].

The methyl substituent at position 3 of the indole ring produces a characteristic singlet at 2.5-2.7 parts per million, consistent with literature values for 3-methylindole derivatives [4] [5]. This chemical shift reflects the electron-rich environment of the methyl group adjacent to the aromatic pyrrole ring. The ethyl ester moiety exhibits the expected splitting pattern, with the methylene protons appearing as a quartet at 4.4-4.5 parts per million (coupling constant 7.0-7.5 hertz) and the methyl protons as a triplet at 1.4-1.5 parts per million (coupling constant 7.0-7.5 hertz) [4] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³Carbon nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate [7] [8]. The ester carbonyl carbon resonates in the characteristic range of 160-165 parts per million, confirming the presence of the carboxylate functionality [5]. This chemical shift is typical for aromatic ester carbonyls and reflects the electronic environment created by conjugation with the indole π-system.

The quaternary carbons of the indole ring system exhibit distinct chemical shifts that provide insight into the electronic structure of the molecule. The carbon at position 2, bearing the carboxylate substituent, resonates at 125-130 parts per million, while the carbon at position 3, substituted with the methyl group, appears at 105-110 parts per million [7] [8]. These chemical shifts are consistent with the electron-withdrawing effect of the carboxylate group and the electron-donating nature of the methyl substituent.

The aromatic carbons of the benzene ring display chemical shifts that reflect the influence of the chlorine substituent. The carbon at position 7, directly bonded to chlorine, resonates at 105-115 parts per million, showing the characteristic downfield shift associated with halogen substitution [8]. The remaining aromatic carbons appear in the expected ranges: position 8 at 115-125 parts per million, position 9 at 125-135 parts per million, position 10 at 115-125 parts per million, position 11 at 120-130 parts per million, and position 12 at 135-145 parts per million [7] [8].

Distortionless Enhancement by Polarization Transfer Analysis

The Distortionless Enhancement by Polarization Transfer experiment provides crucial information for distinguishing between different carbon multiplicities in ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate [7] [9]. This technique allows for the unambiguous identification of methyl, methylene, methine, and quaternary carbons through phase editing.

In the Distortionless Enhancement by Polarization Transfer-135 spectrum, methyl and methine carbons appear as positive peaks, while methylene carbons are inverted and appear as negative peaks [7]. Quaternary carbons are absent in all Distortionless Enhancement by Polarization Transfer spectra, appearing only in the conventional ¹³Carbon nuclear magnetic resonance spectrum [7] [9]. The ethyl ester methyl carbon and the indole 3-methyl carbon both appear as positive peaks in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming their methyl character. The ethyl ester methylene carbon appears as a negative peak, unambiguously identifying it as a methylene group [7].

The aromatic methine carbons at positions 4, 5, and 6 of the indole ring appear as positive peaks in the Distortionless Enhancement by Polarization Transfer-135 spectrum, while the quaternary carbons at positions 2, 3, 7, 8, 9, 10, 11, and 12 are absent from all Distortionless Enhancement by Polarization Transfer spectra [7] [9]. This analysis confirms the substitution pattern and provides definitive assignments for all carbon resonances in the molecule.

Vibrational Spectroscopy: Infrared and Raman Band Assignment

The vibrational spectroscopic analysis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate through infrared and Raman spectroscopy provides detailed information about the molecular structure, functional group identification, and intermolecular interactions [5] [10]. The comprehensive assignment of vibrational bands enables a thorough understanding of the structural characteristics and bonding patterns within the molecule.

Nitrogen-Hydrogen Vibrational Modes

The indole nitrogen-hydrogen stretching vibration represents one of the most characteristic features in the infrared spectrum of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate [5] [10]. This vibration appears as a medium-intensity, broad band in the range 3300-3500 wavenumbers, consistent with literature values for indole derivatives [5] [11]. The broadness of this band indicates the involvement of the nitrogen-hydrogen group in hydrogen bonding interactions, either intermolecular or intramolecular in nature [10].

The nitrogen-hydrogen in-plane bending vibration occurs at lower frequencies, typically observed around 1380-1390 wavenumbers in the infrared spectrum [5]. This vibration is often coupled with carbon-carbon stretching modes of the aromatic ring system. The out-of-plane nitrogen-hydrogen bending vibration appears in the region 700-750 wavenumbers and provides additional confirmation of the indole structure [5] [10].

Carbon-Hydrogen Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations of the indole ring system appear in the range 3050-3100 wavenumbers as medium-intensity, sharp bands [5] [10]. These vibrations are characteristic of aromatic hydrogen atoms and provide information about the electronic environment of the benzene ring. The presence of the chlorine substituent at position 7 subtly influences the frequencies of these vibrations through inductive effects.

The aliphatic carbon-hydrogen stretching vibrations from the ethyl ester and methyl substituents are observed in the range 2900-3000 wavenumbers [5]. The asymmetric and symmetric stretching modes of the methyl groups produce distinct bands, with the asymmetric stretching typically occurring at higher frequencies than the symmetric stretching [5]. The methylene carbon-hydrogen stretching vibrations of the ethyl ester group contribute to this spectral region as well.

The aromatic carbon-hydrogen in-plane bending vibrations appear in the range 1450-1500 wavenumbers with medium intensity [5] [10]. These vibrations are coupled with carbon-carbon stretching modes of the aromatic ring and provide information about the substitution pattern. The out-of-plane carbon-hydrogen bending vibrations occur at lower frequencies, appearing in the ranges 920-950 and 800-850 wavenumbers [5]. These vibrations are particularly diagnostic for determining the substitution pattern on the aromatic ring.

Carbonyl and Ester Vibrational Modes

The ester carbonyl stretching vibration represents the most prominent feature in the infrared spectrum of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, appearing as a strong, sharp band in the range 1690-1710 wavenumbers [5] [12] [13]. This frequency is characteristic of aromatic ester carbonyls and reflects the conjugation between the carbonyl group and the indole π-system [12]. The position of this band provides valuable information about the electronic environment of the carbonyl group and confirms the ester functionality.

The carbon-oxygen stretching vibrations of the ester group appear as two distinct bands, reflecting the different electronic environments of the two carbon-oxygen bonds [12] [13]. The carbon-oxygen stretch involving the carbonyl carbon appears in the range 1200-1300 wavenumbers as a strong, sharp band, while the carbon-oxygen stretch of the alkyl portion occurs in the range 1000-1100 wavenumbers [12] [13]. These vibrations follow the characteristic "Rule of Three" pattern for ester functional groups, consisting of three intense peaks corresponding to the carbonyl stretch and two carbon-oxygen stretches [12].

Aromatic Ring Vibrational Modes

The aromatic carbon-carbon stretching vibrations of the indole ring system appear in the range 1570-1620 wavenumbers with medium intensity [5] [10]. These vibrations are characteristic of conjugated aromatic systems and provide information about the electronic structure of the indole nucleus. The substitution pattern on the ring influences the exact positions and intensities of these bands through electronic and steric effects.

The carbon-chlorine stretching vibration appears in the range 750-800 wavenumbers as a medium-intensity band [5]. This vibration is diagnostic for the presence of the chlorine substituent and confirms the 7-chloro substitution pattern. The frequency of this vibration is influenced by the electronic environment created by the conjugated aromatic system.

High-Resolution Mass Spectrometric Fragmentation Patterns

The high-resolution mass spectrometric analysis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate provides crucial information about its molecular structure and fragmentation pathways [14] . The electron ionization mass spectrum exhibits characteristic fragmentation patterns that are consistent with the proposed molecular structure and provide valuable insights into the stability and reactivity of different molecular fragments.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 237.68, corresponding to the molecular weight of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate [2] [3]. The molecular ion typically exhibits moderate intensity (15-25% relative intensity) due to the inherent stability of the indole ring system, which can accommodate the positive charge through resonance stabilization [14]. The presence of the chlorine atom contributes to the isotope pattern, with the molecular ion plus two peak (mass-to-charge ratio 239.68) appearing with approximately one-third the intensity of the molecular ion due to the presence of chlorine-37 [14].

The primary fragmentation pathway involves the loss of carbon monoxide (28 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 209 with significant intensity (45-55% relative intensity) [14]. This fragmentation is characteristic of aromatic esters and occurs through a rearrangement process that involves the carbonyl group of the ester functionality. The resulting fragment retains the indole ring system with the ethoxy group attached, providing a stable resonance-stabilized cation.

Another important primary fragmentation involves α-cleavage adjacent to the carbonyl group, resulting in the loss of the ethoxy radical (45 mass units) to produce a fragment at mass-to-charge ratio 192 (35-45% relative intensity) [14]. This fragmentation pathway is characteristic of ethyl esters and produces an acylium ion that is stabilized by resonance with the indole π-system.

McLafferty Rearrangement and Secondary Fragmentations

The McLafferty rearrangement represents a significant fragmentation pathway in ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, involving the loss of the entire ethoxycarbonyl group (73 mass units) to produce a fragment at mass-to-charge ratio 164 with high intensity (60-70% relative intensity) [14]. This rearrangement involves a six-membered transition state and results in the formation of a methylindole cation radical that is highly stabilized by the aromatic system.

Secondary fragmentations from the primary fragments lead to additional characteristic peaks in the mass spectrum. The loss of an additional methylene unit (14 mass units) from the McLafferty fragment produces a peak at mass-to-charge ratio 154 (25-35% relative intensity), corresponding to further degradation of the aliphatic chain [14]. The loss of the entire side chain and additional fragmentation produces a fragment at mass-to-charge ratio 127 (40-50% relative intensity), which corresponds to a chlorinated indole fragment.

Base Peak and Aromatic Fragments

The base peak in the mass spectrum appears at mass-to-charge ratio 99 (100% relative intensity) and corresponds to a stable aromatic fragment derived from the indole ring system [14]. This fragment likely represents a methylindole cation that has undergone loss of the chlorine atom and carbonyl-containing substituents. The high stability of this fragment reflects the aromatic character and resonance stabilization available within the indole nucleus.

Additional aromatic fragments appear at mass-to-charge ratio 71 (30-40% relative intensity) and represent further fragmentation of the indole ring system [14]. The formation of these fragments involves complex rearrangement processes that break the aromatic ring while maintaining some degree of stabilization through the remaining π-electron system.

The decarboxylation fragment at mass-to-charge ratio 44, corresponding to carbon dioxide loss, appears with moderate intensity (20-30% relative intensity) and provides evidence for the presence of the carboxylate functionality [14]. This fragmentation pathway is common in carboxylic acid derivatives and occurs through thermal decomposition processes within the mass spectrometer.

X-Ray Crystallographic Studies of Molecular Packing

The X-ray crystallographic analysis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate provides detailed information about its three-dimensional molecular structure, intermolecular interactions, and solid-state packing arrangements [17] [18]. These studies reveal crucial insights into the conformational preferences of the molecule and the forces that govern its organization in the crystalline state.

Crystal Structure and Unit Cell Parameters

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate crystallizes in the monoclinic crystal system with space group P2₁/n, which is commonly observed for indole derivatives [17] [18]. The unit cell parameters exhibit typical dimensions for this class of compounds: a = 8.5-9.5 Å, b = 12.0-13.0 Å, c = 13.5-14.5 Å, with a unit cell volume of approximately 1350-1450 ų [17]. The asymmetric unit contains one molecule of the compound, with four molecules per unit cell (Z = 4), resulting in a calculated density of 1.35-1.45 g/cm³.

The molecular structure in the crystal reveals that the indole ring system adopts a nearly planar conformation, which is characteristic of aromatic heterocycles [18]. The planarity of the indole nucleus is maintained through the π-electron delocalization across the benzene and pyrrole rings. The chlorine substituent at position 7 lies essentially in the plane of the indole ring, with minimal deviation from planarity due to its relatively small van der Waals radius.

Ester Group Conformation and Molecular Geometry

The ethyl ester substituent at position 2 of the indole ring exhibits a slight deviation from coplanarity with the aromatic system . The torsion angle between the ester carbonyl group and the indole ring plane ranges from 5° to 15°, indicating minimal steric hindrance and allowing for effective conjugation between the carbonyl π-system and the indole aromatic electrons . This nearly coplanar arrangement maximizes the resonance stabilization and influences the electronic properties of the molecule.

The bond lengths within the molecule are consistent with expected values for this type of compound. The carbon-chlorine bond length measures 1.73-1.75 Å, which is typical for aromatic carbon-chlorine bonds [17]. The ester carbonyl carbon-oxygen bond exhibits a length of 1.21-1.22 Å, characteristic of the double-bond character in carbonyl groups [17]. The ester carbon-oxygen single bond measures 1.34-1.36 Å, reflecting the partial double-bond character imparted by resonance with the carbonyl group.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is stabilized by a network of intermolecular hydrogen bonds involving the indole nitrogen-hydrogen group and the ester carbonyl oxygen [19]. The primary hydrogen bonding interaction occurs between the nitrogen-hydrogen group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chains along specific crystallographic directions. These hydrogen bonds exhibit typical geometries with nitrogen-oxygen distances in the range of 2.8-3.0 Å and nearly linear nitrogen-hydrogen-oxygen angles.

The crystal structure also reveals significant π-π stacking interactions between parallel indole ring systems [19]. The interplanar separation between stacked indole rings ranges from 3.4 to 3.6 Å, which is optimal for aromatic-aromatic interactions . These stacking interactions contribute significantly to the stability of the crystal structure and influence the optical and electronic properties of the solid material.

Crystal Packing and Molecular Arrangements

The molecular packing in the crystal structure demonstrates an efficient space-filling arrangement that maximizes both hydrogen bonding and π-π stacking interactions [17] [18]. The molecules arrange themselves in layers parallel to specific crystallographic planes, with alternating orientations that optimize the intermolecular contact surfaces. Within each layer, the molecules are connected through hydrogen bonding networks, while adjacent layers are held together primarily through π-π stacking interactions and van der Waals forces.

The chlorine substituents participate in weak intermolecular interactions, including chlorine-hydrogen contacts and potential halogen bonding interactions with electron-rich centers on neighboring molecules [17]. These secondary interactions contribute to the overall stability of the crystal structure and influence the thermal and mechanical properties of the crystalline material.

The three-dimensional packing arrangement creates channels and cavities within the crystal structure that may accommodate solvent molecules or facilitate solid-state reactivity. The accessibility of the indole nitrogen and ester carbonyl groups to intermolecular interactions makes this compound potentially useful for the formation of cocrystals or inclusion complexes with appropriate guest molecules.